molecular formula C18H30N6O B5264552 N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide

カタログ番号: B5264552
分子量: 346.5 g/mol
InChIキー: FSQCUEMMJHOUGH-SYQKBPBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has been extensively studied for its potential therapeutic applications in cancer treatment. The purpose of

作用機序

The NAE enzyme is responsible for the activation of NEDD8, a small ubiquitin-like modifier that plays a crucial role in the regulation of protein degradation and DNA replication. N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide inhibits the activity of NAE by binding to its active site and forming a covalent adduct with the enzyme. This prevents the transfer of NEDD8 to its target proteins, leading to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the CRLs pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those that are resistant to conventional chemotherapy. The drug also exhibits anti-angiogenic and anti-invasive properties, which may contribute to its therapeutic efficacy. In addition, this compound has been shown to enhance the sensitivity of cancer cells to other anti-cancer agents, such as bortezomib and doxorubicin.

実験室実験の利点と制限

One of the main advantages of N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide is its specificity for NAE, which minimizes off-target effects and reduces the risk of toxicity. The drug also has a long half-life and can be administered orally, which makes it a convenient option for clinical use. However, this compound has some limitations for lab experiments, such as its low solubility in water and its instability in solution. These issues can be overcome by using appropriate solvents and storage conditions.

将来の方向性

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, there is growing interest in the development of combination therapies that incorporate this compound with other anti-cancer agents, such as immune checkpoint inhibitors and epigenetic modulators. Future research directions for this compound may also include the identification of biomarkers that can predict patient response to the drug, as well as the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, this compound is a small molecule inhibitor of NAE that has shown significant potential as an anti-cancer agent. Its mechanism of action involves the inhibition of NAE, leading to the activation of the CRLs pathway and the subsequent degradation of oncogenic proteins. This compound has demonstrated potent anti-cancer activity in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research directions for this compound may include the development of combination therapies and the investigation of its potential applications in other diseases.

合成法

The synthesis of N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide involves several steps, including the condensation of 1-adamantylamine and 5-methyl-2H-tetrazole-2-carboxylic acid, followed by the protection of the resulting amine with tert-butyloxycarbonyl (Boc) and the subsequent coupling with D-leucine amide. The final product is obtained by deprotection of the Boc group with trifluoroacetic acid. The overall yield of the synthesis is around 5%, and the purity of the product can be increased by using chromatographic techniques.

科学的研究の応用

N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. The mechanism of action of this compound involves the inhibition of NAE, which leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the cullin-RING ubiquitin ligases (CRLs) pathway. This results in the degradation of various oncogenic proteins, such as MCL-1 and CDT1, and the induction of cell cycle arrest and apoptosis.

特性

IUPAC Name

(2R)-2-amino-4-methyl-N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-11(2)4-15(19)16(25)20-17-6-13-5-14(7-17)9-18(8-13,10-17)24-22-12(3)21-23-24/h11,13-15H,4-10,19H2,1-3H3,(H,20,25)/t13?,14?,15-,17?,18?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQCUEMMJHOUGH-SYQKBPBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)C(CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)[C@@H](CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。